7-Bromo-1-chloro-6-fluoroisoquinoline CAS number and safety data sheet (SDS)
7-Bromo-1-chloro-6-fluoroisoquinoline CAS number and safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers.
Introduction and Chemical Identity
7-Bromo-1-chloro-6-fluoroisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a common motif in a wide array of natural products and synthetic molecules with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The specific substitution pattern of a bromine, a chlorine, and a fluorine atom on the isoquinoline core of this compound makes it a unique and potentially valuable building block for the synthesis of novel bioactive molecules. The presence of multiple halogen atoms offers several handles for further chemical modification through cross-coupling and nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for drug discovery.[1][5][6]
CAS Number: 923022-42-8[7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClFN | [7] |
| Molecular Weight | 260.49 g/mol | [7] |
| Canonical SMILES | C1=CC(=C(C2=C1C=CN=C2Cl)F)Br | [7] |
| InChI Key | FTCPQJCAVRROIR-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area | 12.9 Ų | [7] |
| Complexity | 193 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Safety Data and Handling
Summary of Potential Hazards and Precautionary Measures
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid contact with skin. Wear protective gloves and clothing. If skin contact occurs, wash immediately with soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or with a respirator. If inhaled, move to fresh air. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Proposed Synthesis Pathway
While a specific protocol for the synthesis of 7-Bromo-1-chloro-6-fluoroisoquinoline is not documented, a plausible route can be devised based on established methods for isoquinoline synthesis, such as the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction, followed by halogenation steps.[3] A versatile approach for constructing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[13][14][15]
A potential synthetic approach could start from a suitably substituted benzaldehyde. The following is a hypothetical, multi-step synthesis designed to illustrate a logical pathway.
Hypothetical Experimental Protocol:
Step 1: Synthesis of a Substituted Benzaldehyde The synthesis would likely commence with a commercially available brominated and fluorinated toluene derivative, which would then be oxidized to the corresponding benzaldehyde.
Step 2: Formation of the Isoquinoline Core The substituted benzaldehyde would then undergo a cyclization reaction to form the isoquinoline core. A common method is the Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with an aminoacetal dimethyl acetal in the presence of a strong acid.
Step 3: Chlorination of the 1-position The resulting 7-bromo-6-fluoroisoquinoline could then be chlorinated at the 1-position. This can often be achieved by first forming the N-oxide and then treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
-
The choice of starting materials is dictated by the desired final substitution pattern.
-
The Pomeranz–Fritsch reaction is a classic and reliable method for constructing the isoquinoline ring system from benzaldehydes.
-
Chlorination via the N-oxide is a standard procedure for introducing a chlorine atom at the 1-position of isoquinolines.
Visualizing the Synthesis Workflow
Caption: Proposed synthesis of 7-Bromo-1-chloro-6-fluoroisoquinoline.
Potential Applications in Drug Discovery
The unique combination of halogen substituents on the isoquinoline scaffold suggests that 7-Bromo-1-chloro-6-fluoroisoquinoline could be a valuable precursor for the development of novel therapeutic agents. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4][16]
-
Anticancer Activity: Many substituted quinoline and isoquinoline derivatives have demonstrated significant anticancer activity.[1][2] The bromine and chlorine atoms on the ring can participate in halogen bonding and other interactions with protein targets, potentially leading to potent inhibition of cancer cell growth.
-
Antimicrobial Activity: The isoquinoline core is also present in several antimicrobial agents. The electron-withdrawing nature of the halogen substituents could enhance the antimicrobial properties of derivatives of this compound.[1][4]
Spectroscopic Characterization (Theoretical)
Confirmation of the structure of 7-Bromo-1-chloro-6-fluoroisoquinoline would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The coupling patterns and chemical shifts would be influenced by the positions of the bromine, chlorine, and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms directly attached to the halogens would exhibit characteristic chemical shifts.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[17][18][19][20][21] A single signal would be expected for the fluorine atom at the 6-position, and its chemical shift and coupling to adjacent protons would be diagnostic for confirming its location on the aromatic ring.
Conclusion
7-Bromo-1-chloro-6-fluoroisoquinoline is a promising, yet underexplored, chemical entity. Its polysubstituted isoquinoline framework makes it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a dedicated body of research on this specific molecule is yet to be established, this guide provides a solid foundation for researchers interested in its synthesis and potential applications by drawing parallels with closely related and well-studied chemical structures. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully unlock its potential.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved March 24, 2026, from [Link]
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Si, C., & Myers, A. G. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie (International ed. in English), 50(44), 10409–10413. [Link]
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ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. Retrieved March 24, 2026, from [Link]
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NextSDS. (n.d.). ISOQUINOLINE, 7-BROMO-1-CHLORO-4-FLUORO- — Chemical Substance Information. Retrieved March 24, 2026, from [Link]
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O'Brien, M., & Hyland, C. J. (2011). Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters, 13(23), 6284–6287. [Link]
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Si, C., & Myers, A. G. (2011). A versatile synthesis of substituted isoquinolines. PubMed. Retrieved March 24, 2026, from [Link]
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Myers, A. G. Research Group, Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved March 24, 2026, from [Link]
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The University of Queensland. (2021, July 8). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. UQ eSpace. Retrieved March 24, 2026, from [Link]
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Otting, G., & Tan, Y. X. (2026, February 17). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. [Link]
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Dudek, M., Perz, K., & Wiatrowska, A. (2026, January 12). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science. [Link]
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Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5367. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
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PubChemLite. (n.d.). 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (C9H9BrFN). Retrieved March 24, 2026, from [Link]
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AccelaChem. (n.d.). 1780751-61-2,7-Bromo-6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved March 24, 2026, from [Link]
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